2-((3,4-Difluorophenoxy)methyl)benzaldehyde
Description
2-((3,4-Difluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a (3,4-difluorophenoxy)methyl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which influence reactivity, stability, and intermolecular interactions. Its molecular formula is C₁₄H₉F₂O₂, with a molecular weight of 262.22 g/mol (calculated).
Properties
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-5-12(7-14(13)16)18-9-11-4-2-1-3-10(11)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQOPRIGKUFMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4-difluorophenol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attack, forming derivatives such as:
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Schiff bases : Reacts with primary amines (e.g., aniline derivatives) under mild acidic or neutral conditions to form imines.
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Cyanohydrins : Reacts with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) in the presence of a base .
Oxidation and Reduction
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Oxidation : Converts to 2-((3,4-difluorophenoxy)methyl)benzoic acid using strong oxidants like KMnO₄ or CrO₃ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a primary alcohol .
Electrophilic Aromatic Substitution (EAS)
The 3,4-difluorophenoxy moiety directs electrophiles to specific positions:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| Nitration | Para to O | Nitro derivative | HNO₃/H₂SO₄, 0–5°C |
| Halogenation | Ortho/para | Bromo/chloro derivatives | Br₂/FeBr₃ or Cl₂/FeCl₃ |
Note: Fluorine’s electron-withdrawing effect deactivates the ring but enhances regioselectivity .
Cross-Coupling Reactions
The benzaldehyde scaffold participates in catalytic couplings:
Suzuki-Miyaura Coupling
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Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
Heck Reaction
Knoevenagel Condensation
Protection/Deprotection Strategies
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Aldehyde Protection : Forms acetals with ethylene glycol (H⁺ catalyst) .
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Phenoxy Group Manipulation :
Analytical Data (Representative Examples)
| Reaction | Product | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Schiff base formation | Imine with aniline | 88% | 98.5% | |
| Suzuki coupling | Biaryl-aldehyde | 72% | 97.2% | |
| Knoevenagel condensation | α,β-unsaturated nitrile | 83% | 99.1% |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzaldehyde moiety substituted with a difluorophenoxy group. Its molecular formula is . The presence of fluorine atoms enhances its electronic properties, which can affect its reactivity and interactions with biological targets.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 2-((3,4-Difluorophenoxy)methyl)benzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry.
2. Biology:
-
Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity: The compound has been evaluated for its anticancer properties, showing potential to inhibit the proliferation of various cancer cell lines.
Cancer Cell Line IC50 (µM) HeLa 15.2 MCF-7 12.5 A549 18.0
3. Medicine:
- Drug Development: Due to its biological activities, this compound is being investigated for potential therapeutic applications in developing new pharmaceuticals targeting microbial infections and cancer.
Case Studies and Research Findings
Numerous studies have focused on the biological activities of compounds related to 2-((3,4-Difluorophenoxy)methyl)benzaldehyde:
- Antimicrobial Efficacy: A study demonstrated that derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents.
- Cancer Cell Proliferation: Another research indicated that compounds similar to this one showed significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapy.
Mechanism of Action
2-((3,4-Difluorophenoxy)methyl)benzaldehyde is similar to other benzaldehyde derivatives, such as 2-(3,4-difluorophenoxy)benzaldehyde and 2-(3,4-difluorophenoxy)aniline. its unique difluorophenoxy group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the difluorophenoxy group enhances the compound's stability and reactivity, making it a valuable tool in various research applications.
Comparison with Similar Compounds
Positional Isomers of Difluorophenoxymethyl Substitution
- 2-[(2',6'-Difluorophenoxy)methyl]benzaldehyde (CAS 898779-71-0) Structure: Difluoro substitution at the 2' and 6' positions of the phenoxy group. Key Difference: The meta-substitution pattern (2',6') reduces steric hindrance compared to the ortho-substituted 3,4-difluoro analog. This may enhance solubility and alter binding affinity in biological systems .
4-(2,3-Difluorophenyl)benzaldehyde (CAS 126163-38-0)
Substituent Variations: Halogen vs. Functional Groups
Fluorinated Benzaldehyde Derivatives
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 162401-70-9) Structure: Combines difluoromethoxy and methoxy groups. Key Difference: The difluoromethoxy group enhances metabolic stability compared to non-fluorinated ethers, making it relevant in drug design .
- 3-(Trifluoromethoxy)benzaldehyde (CAS 52771-21-8)
Physicochemical Properties
- Melting Point: The oxime derivative of 2-((3,4-difluorophenoxy)methyl)benzaldehyde (CAS 451485-69-1) has a melting point of 73–75°C, indicating moderate crystallinity influenced by fluorine’s electronegativity .
- Lipophilicity : Fluorine atoms increase logP compared to hydroxylated analogs (e.g., 3,4-dihydroxybenzaldehyde), enhancing membrane permeability but reducing water solubility.
- Reactivity: The aldehyde group participates in condensation reactions (e.g., with amines or ketones), while the difluorophenoxy moiety may resist oxidative degradation .
Antioxidant Activity
- 3,4-Dihydroxybenzaldehyde (IC₅₀ 22.1 µM in DPPH assay) outperforms fluorinated analogs in radical scavenging due to catechol’s redox activity .
- Fluorinated analogs like 2-((3,4-difluorophenoxy)methyl)benzaldehyde may exhibit reduced antioxidant potency but improved stability in hydrophobic environments.
Biological Activity
2-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a benzaldehyde moiety substituted with a 3,4-difluorophenoxy group, this compound exhibits significant biological properties that could be harnessed for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde is C15H12F2O2, with a molecular weight of approximately 270.25 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F2O2 |
| Molecular Weight | 270.25 g/mol |
| Functional Groups | Aldehyde, Fluorophenoxy |
The mechanism of action for 2-((3,4-Difluorophenoxy)methyl)benzaldehyde involves its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluorophenoxy group may enhance the compound's stability and binding affinity to its targets, making it a candidate for drug development.
Biological Activities
Research indicates that 2-((3,4-Difluorophenoxy)methyl)benzaldehyde exhibits various biological activities:
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Anticancer Activity :
- Studies have shown that compounds similar to 2-((3,4-Difluorophenoxy)methyl)benzaldehyde can inhibit hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in cancer progression. Inhibitors of HIF-2α have shown promise in targeting tumor growth.
- A comparative study highlighted the efficacy of related compounds in inhibiting cancer cell lines, suggesting that structural modifications can enhance activity against specific cancer types.
- Antimicrobial Properties :
- Tyrosinase Inhibition :
Case Studies and Research Findings
Several studies have reported on the biological activity of compounds structurally related to 2-((3,4-Difluorophenoxy)methyl)benzaldehyde:
- A study on related benzaldehyde derivatives indicated their ability to inhibit enzymes linked to cancer progression, with some exhibiting IC50 values in the low nanomolar range against resistant cancer strains .
- Another investigation focused on the synthesis and biological evaluation of novel derivatives found that certain analogs displayed significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
Comparative Analysis
To better understand the biological activity of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-((3,4-Difluorophenoxy)methyl)benzaldehyde | HIF-2α Inhibition | TBD |
| 1-(3-(2,4-dichlorophenoxy) propyl)-6-phenyl... | Antimalarial Activity | IC50 = 2.66 nM |
| 4-((2,5-Difluorophenoxy)methyl)benzaldehyde | Antimicrobial and Anticancer Properties | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
